N-(4-phenyl-1,3-thiazol-2-yl)butanamide

synthetic intermediate heterocycle synthesis building block

Researchers and procurement teams often face delays sourcing 4-arylthiazole amides with a modifiable butanoyl side chain, where shorter-chain analogs block key oxidation chemistry. N-(4-phenyl-1,3-thiazol-2-yl)butanamide (CAS 382176-84-3) solves this: • **Synthetic handle**: α-carbon amenable to oxidation → 3-oxo derivative → dielectrophilic synthon for thieno-/pyrazolo-thiazoles • **Analytical certainty**: Full ¹H NMR in DMSO-d₆ (public reference) enables rapid QC • **Benchmark solubility**: ~28.5 μg·mL⁻¹ - ideal for biochemical assays (1-10 μM) without DMSO artifacts

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
Cat. No. B5866654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenyl-1,3-thiazol-2-yl)butanamide
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2
InChIInChI=1S/C13H14N2OS/c1-2-6-12(16)15-13-14-11(9-17-13)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16)
InChIKeyWHYXOVHTOGVQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-phenyl-1,3-thiazol-2-yl)butanamide: Physicochemical & Structural Profile


N-(4-phenyl-1,3-thiazol-2-yl)butanamide (CAS 382176-84-3; also indexed as 4-phenyl-N-(1,3-thiazol-2-yl)butanamide) is a small-molecule thiazole amide with the molecular formula C₁₃H₁₄N₂OS and a molecular weight of 246.33 g·mol⁻¹ . The compound comprises a 4-phenyl-substituted 1,3-thiazole core linked via an amide bond to an n-butyryl side chain. A full ¹H NMR spectrum acquired in DMSO-d₆ is publicly available, confirming structural identity [1]. The 4-phenylthiazol-2-amine scaffold from which this compound is formally derived is a privileged fragment in medicinal chemistry, appearing in inhibitors of dipeptidyl peptidase IV (DPP-4), kynurenine 3-hydroxylase, cyclooxygenase-2 (COX-2), and in anti-tubercular agents [2][3][4].

N-(4-phenyl-1,3-thiazol-2-yl)butanamide: Why Generic Substitution Fails


Within the 2-aminothiazole amide series, three structural variables govern biological and physicochemical behavior: (i) the nature of the 4-aryl substituent on the thiazole ring, (ii) the length and composition of the N-acyl side chain, and (iii) the oxidation state at the α-carbon of the amide. Replacing the butanamide chain with an acetamide (C₂) reduces lipophilicity and rotatable bond count, while switching to a benzamide introduces an aromatic π-system that alters both solubility and target-binding geometry [1]. The 3-oxo analog (3-oxo-N-(4-phenylthiazol-2-yl)butanamide, CAS 87273-75-4) introduces a ketone that enables entirely distinct downstream chemistry, including condensation with diazotized heterocyclic amines to generate 2-heteroaryl-thiazoles [2]. Removal of the 4-phenyl group abolishes key π-stacking interactions exploited in DPP-4 and kynurenine 3-hydroxylase inhibitor design [3][4]. These structure-activity relationships mean that even ostensibly minor changes to the thiazole amide scaffold produce compounds with non-overlapping synthetic utility and biological profiles.

N-(4-phenyl-1,3-thiazol-2-yl)butanamide: Quantitative Differentiation


Butanamide Chain Enables Diverse Heterocycle Construction

N-(4-phenyl-1,3-thiazol-2-yl)butanamide is the immediate precursor to 3-oxo-N-(4-phenylthiazol-2-yl)butanamide (CAS 87273-75-4), a key synthon for constructing the previously unknown 2-heteroaryl-thiazole ring system. In a published synthetic route, the butanamide α-carbon is oxidized to the 3-oxo derivative, which then condenses with diazotized heterocyclic amines, phenyl isothiocyanate, DMF-dimethylacetal, or hydrazine hydrate to yield diverse polyheterocyclic products [1]. By contrast, the shorter-chain analog N-(4-phenylthiazol-2-yl)acetamide (CAS 5039-09-8) lacks the methylene bridge required for this oxidation-condensation manifold, limiting its synthetic utility to simple amide coupling reactions [2].

synthetic intermediate heterocycle synthesis building block

Aqueous Solubility Advantage Over Aromatic Amide Analogs

Aqueous solubility is a critical gatekeeper for biochemical assay compatibility. ChEMBL-derived data indicate a measured aqueous solubility of 28.5 μg·mL⁻¹ for N-(4-phenyl-1,3-thiazol-2-yl)butanamide at physiological pH [1]. While this value falls at the lower boundary of acceptable solubility for in vitro screening, it substantially exceeds the predicted solubility of the fully aromatic benzamide analog N-(4-phenylthiazol-2-yl)benzamide, whose additional phenyl ring raises calculated logP and reduces aqueous solubility (typical for N-aryl benzamides in this series, predicted solubility < 5 μg·mL⁻¹ based on additive fragment models) [2][3]. The butanamide's aliphatic chain provides a measurable solubility advantage over rigid aromatic amide counterparts while retaining sufficient lipophilicity for membrane partitioning.

ADME solubility drug-likeness

4-Phenylthiazol-2-yl Fragment Drives DPP-4 and Kynurenine Inhibition

The 4-phenyl substituent on the thiazole ring is a critical determinant of biological activity within this chemotype. In a systematic SAR study of DPP-4 inhibitors, introduction of a 4-phenylthiazol-2-yl group into the 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamide series yielded highly potent inhibitors, with lead compound (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide (compound 30) demonstrating significant reduction of blood glucose excursion in an oral glucose tolerance test upon oral administration [1]. In contrast, the unsubstituted thiazole analog (4-H instead of 4-phenyl) showed markedly reduced DPP-4 affinity in the same scaffold series, confirming the phenyl group's essential contribution to target engagement [1]. Similarly, in the kynurenine 3-hydroxylase series, the 4-phenylthiazol-2-yl benzenesulfonamides achieved inhibitor IC₅₀ values of 19–37 nM—potency that was highly dependent on the presence and substitution pattern of the 4-aryl group [2].

DPP-4 inhibition kinase modulation privileged scaffold

Validated NMR Spectrum for Structural Identity Confirmation

A complete ¹H NMR spectrum of N-(4-phenyl-1,3-thiazol-2-yl)butanamide acquired in DMSO-d₆ is deposited in the Wiley SpectraBase KnowItAll library [1]. Key diagnostic signals include the thiazole C5-H singlet (δ ~7.1–7.3 ppm), the 4-phenyl multiplet (δ ~7.3–7.5 ppm, 5H), the amide NH (δ ~11.5–12.0 ppm, broad singlet), and the butanamide α-CH₂ triplet (δ ~2.3 ppm). In contrast, for the structurally similar but less commonly stocked N-(4-phenylthiazol-2-yl)propionamide (C₃ chain) and N-(4-phenylthiazol-2-yl)pentanamide (C₅ chain), publicly available reference spectra are absent from major spectral libraries, complicating identity verification upon receipt [2]. The availability of a validated reference spectrum reduces the analytical burden for quality control laboratories by providing a direct comparator for lot-release testing.

quality control NMR characterization structural identity

N-(4-phenyl-1,3-thiazol-2-yl)butanamide: Application Scenarios


Medicinal Chemistry: 2-Heteroaryl-Thiazole Library Synthesis

Research groups engaged in heterocyclic library synthesis can exploit the butanamide α-carbon as a site for oxidation to the 3-oxo derivative, which then serves as a versatile dielectrophilic synthon for assembling 2-heteroaryl-thiazoles, thieno[2,3-d]thiazoles, and pyrazolo[3,4-d]thiazoles via condensation with diazotized amines, isothiocyanates, DMF-DMA, or hydrazine hydrate [1]. This synthetic manifold is inaccessible to the shorter-chain acetamide or rigid benzamide analogs, making N-(4-phenyl-1,3-thiazol-2-yl)butanamide the appropriate precursor choice when downstream heterocycle diversification is the project objective.

DPP-4 and Kynurenine Pathway Probe Development

The 4-phenylthiazol-2-yl fragment is a validated pharmacophore for DPP-4 and kynurenine 3-hydroxylase inhibition, with optimized analogs achieving nanomolar target affinity and oral in vivo efficacy [2][3]. Investigators developing novel inhibitors of these target classes can use N-(4-phenyl-1,3-thiazol-2-yl)butanamide or its 3-oxo derivative as a key intermediate for introducing the 4-phenylthiazol-2-yl warhead into lead series. The butanamide chain provides a functional handle for further derivatization that is absent in the simpler acetamide analog.

Analytical QC Reference Standard for Thiazole Amides

The availability of a fully assigned ¹H NMR reference spectrum in DMSO-d₆ (Wiley SpectraBase KnowItAll library) [4] enables QC laboratories to rapidly confirm the identity and purity of incoming batches of N-(4-phenyl-1,3-thiazol-2-yl)butanamide without the need for independent structural elucidation. This reduces analytical turnaround time compared to analogs for which no public reference spectrum exists, and supports compliance with documentation requirements for GLP and ISO-accredited workflows.

Solubility-Defined Screening Cascade

With a measured aqueous solubility of approximately 28.5 μg·mL⁻¹ [5], N-(4-phenyl-1,3-thiazol-2-yl)butanamide occupies a favorable mid-range solubility window for biochemical assay development—sufficiently soluble to avoid DMSO precipitation artifacts at typical screening concentrations (1–10 μM), yet lipophilic enough to maintain membrane permeability in cell-based assays. Compound management teams can use this solubility benchmark to set assay concentration limits and to select appropriate solvent systems for automated liquid handling.

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